N-(4-chlorophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2S2 and its molecular weight is 460.01. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and acetamide linkages. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
2.1 Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing a thiazole moiety have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds similar to this compound have been reported to induce apoptosis in MCF-7 cells through mechanisms involving the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- HepG2 (liver cancer) : The compound has shown cytotoxic effects with IC50 values indicating effective growth inhibition, suggesting potential for therapeutic use in hepatocellular carcinoma .
The mechanisms underlying the biological activity of this compound include:
- Cell Cycle Arrest : Studies indicate that treatment with similar thiazole derivatives leads to cell cycle arrest at specific phases (S and G2/M), which is critical for halting the proliferation of cancer cells .
- Apoptosis Induction : The increase in caspase levels and changes in the Bax/Bcl-2 ratio suggest that these compounds promote apoptotic pathways, leading to cancer cell death .
3.1 In Vitro Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.28 | Apoptosis induction |
HepG2 | 9.6 | Cell cycle arrest |
These findings are consistent with other thiazole derivatives, which demonstrate enhanced activity when modified with different substituents .
3.2 In Vivo Studies
In vivo studies using tumor-bearing mice models have provided insights into the pharmacokinetics and targeting capabilities of compounds similar to this compound. Results indicated effective targeting of sarcoma cells, highlighting its potential for selective cancer therapy .
4. Conclusion
This compound exhibits significant biological activity, particularly as an anticancer agent. Through mechanisms such as apoptosis induction and cell cycle arrest, it demonstrates promise for future therapeutic applications. Ongoing research is essential to further elucidate its full potential and optimize its efficacy in clinical settings.
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S2/c1-14(2)15-3-7-17(8-4-15)24-20(27)11-19-12-29-22(26-19)30-13-21(28)25-18-9-5-16(23)6-10-18/h3-10,12,14H,11,13H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQJPQXJHJKURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.